molecular formula C15H11F2NS B12111862 Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)- CAS No. 1152545-55-5

Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)-

Cat. No.: B12111862
CAS No.: 1152545-55-5
M. Wt: 275.32 g/mol
InChI Key: BOECIMHXBGJWQJ-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • Without detailed information, we can infer that Benzo[b]thiophene-3-methanamine, α-ethyl- could undergo various reactions typical of aromatic amines and heterocycles.
    • Common reactions may include oxidation, reduction, and substitution reactions.
    • Reagents and conditions would depend on the specific reaction type, but standard reagents like acids, bases, and oxidizing agents might be employed.
    • Major products could include derivatives of the parent compound, such as substituted amines or other functionalized forms.
  • Scientific Research Applications

    Chemistry

    In the field of chemistry, Benzo[b]thiophene-3-methanamine serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions, including:

    • Electrophilic aromatic substitution
    • Nucleophilic substitution

    These reactions can lead to functionalized derivatives that may exhibit distinct properties beneficial for further applications in medicinal chemistry or materials science.

    Biology

    Research indicates that this compound has potential biological activities , making it significant in biological research:

    • Enzyme Inhibition: Studies suggest that derivatives of Benzo[b]thiophene-3-methanamine may inhibit specific enzymes involved in disease pathways.
    • Receptor Interaction: The compound's structure allows it to bind to various biological targets, potentially modulating their activity.

    Medicine

    In medicinal chemistry, Benzo[b]thiophene-3-methanamine is investigated for its therapeutic potential :

    • Anticancer Activity: Preliminary studies show that compounds similar to Benzo[b]thiophene-3-methanamine exhibit cytotoxic effects against cancer cell lines.

    Case Study: Antitumor Activity
    A study evaluated the cytotoxic effects of several benzothiophene derivatives on breast cancer cells. The results indicated that certain derivatives inhibited cell proliferation effectively, suggesting a promising avenue for cancer treatment.

    Industry

    In industrial applications, this compound can be utilized in developing new materials with specific properties such as:

    • Enhanced Electrical Conductivity
    • Improved Thermal Stability

    This makes it valuable for creating specialty chemicals and advanced polymers used in various technological applications.

    Mechanism of Action

    • Unfortunately, specific details regarding the mechanism of action for Benzo[b]thiophene-3-methanamine, α-ethyl- are not readily available.
    • Further research would be needed to understand how it exerts its effects at the molecular level.
  • Comparison with Similar Compounds

    • While direct comparisons are challenging without more data, we can highlight its uniqueness based on its specific structure.
    • Similar compounds might include other benzo[b]thiophenes or aromatic amines with different substituents.

    Biological Activity

    Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)- is a compound that belongs to the benzo[b]thiophene family, which is recognized for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

    Chemical Structure and Properties

    The chemical formula for benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)- is C16H14F2NC_{16}H_{14}F_2N with a molecular weight of 283.29 g/mol. Its structure features a benzo[b]thiophene core with a methanamine group and a difluorophenyl moiety, which enhances its lipophilicity and biological interactions.

    Biological Activities

    Benzo[b]thiophene derivatives are known for their broad spectrum of biological activities, including:

    • Anticancer Activity : Compounds in this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
    • Anti-inflammatory Effects : These compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
    • Antimicrobial Properties : Benzo[b]thiophene derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
    • Antidiabetic and Anticonvulsant Activities : Some derivatives have demonstrated effects in glucose metabolism regulation and seizure control .

    Structure-Activity Relationships (SAR)

    The unique structural features of benzo[b]thiophene-3-methanamine contribute to its biological activity. The presence of the difluorophenyl substitution enhances selectivity towards biological targets compared to other derivatives. The following table summarizes some related compounds and their observed activities:

    Compound NameStructure FeaturesBiological Activity
    Benzo[b]thiopheneCore structure without substitutionsModerate biological activity
    3-Methylbenzo[b]thiopheneMethyl substitution at position 3Enhanced lipophilicity
    Benzo[b]thiophene-2-carboxylic acidCarboxylic acid at position 2Potential anti-inflammatory properties
    Benzo[b]thiophen-3-olHydroxyl group at position 3Stronger inhibition of monoamine oxidase
    Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)-Difluorophenyl substitutionEnhanced selectivity and biological activity

    Case Studies and Research Findings

    • Anticancer Studies : Research has indicated that benzo[b]thiophene derivatives can induce apoptosis in cancer cells. For instance, a study demonstrated that a specific derivative inhibited cell proliferation in breast cancer cell lines by promoting apoptosis through the mitochondrial pathway .
    • Anti-inflammatory Mechanisms : Another study highlighted the ability of benzo[b]thiophene derivatives to reduce pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications in treating conditions like arthritis or other inflammatory disorders .
    • Antimicrobial Testing : In antimicrobial studies, compounds derived from benzo[b]thiophene exhibited significant activity against Staphylococcus aureus strains. Minimum inhibitory concentrations (MIC) were determined using standard methods, showing promising results for drug-resistant strains .

    Properties

    CAS No.

    1152545-55-5

    Molecular Formula

    C15H11F2NS

    Molecular Weight

    275.32 g/mol

    IUPAC Name

    1-benzothiophen-3-yl-(3,4-difluorophenyl)methanamine

    InChI

    InChI=1S/C15H11F2NS/c16-12-6-5-9(7-13(12)17)15(18)11-8-19-14-4-2-1-3-10(11)14/h1-8,15H,18H2

    InChI Key

    BOECIMHXBGJWQJ-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C2C(=C1)C(=CS2)C(C3=CC(=C(C=C3)F)F)N

    Origin of Product

    United States

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